5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Protecting Group Strategy 7‑Azaindole Functionalisation

5‑Bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl)‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1305324‑90‑6) is a doubly protected 7‑azaindole (pyrrolo[2,3‑b]pyridine) scaffold. The N‑1 phenylsulfonyl group serves as a robust electron‑withdrawing protecting group, while the C‑2 trimethylsilyl (TMS) substituent acts as a traceless placeholder for sequential C‑2 functionalisation.

Molecular Formula C16H17BrN2O2SSi
Molecular Weight 409.4 g/mol
CAS No. 1305324-90-6
Cat. No. B1376343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS1305324-90-6
Molecular FormulaC16H17BrN2O2SSi
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br
InChIInChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-10-12-9-13(17)11-18-16(12)19(15)22(20,21)14-7-5-4-6-8-14/h4-11H,1-3H3
InChIKeyWVBKWSSKRHUTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-90-6): A Protected 7-Azaindole Building Block for Medicinal Chemistry


5‑Bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl)‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1305324‑90‑6) is a doubly protected 7‑azaindole (pyrrolo[2,3‑b]pyridine) scaffold. The N‑1 phenylsulfonyl group serves as a robust electron‑withdrawing protecting group, while the C‑2 trimethylsilyl (TMS) substituent acts as a traceless placeholder for sequential C‑2 functionalisation . The C‑5 bromine provides a handle for palladium‑catalysed cross‑coupling reactions . This combination of orthogonal protecting groups and a regioselective halogenation pattern makes the compound a strategic intermediate in the synthesis of kinase‑focused compound libraries, where precise control over the introduction of substituents at C‑2 and C‑5 is required .

Why Generic 7‑Azaindole Building Blocks Cannot Replace 5‑Bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl)‑1H‑pyrrolo[2,3‑b]pyridine in Multi‑Step Syntheses


Substituting this compound with a simpler 5‑bromo‑7‑azaindole or a mono‑protected analogue introduces synthetic liabilities that erode yield and selectivity. The unprotected N‑1 position of 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine (CAS 183208‑35‑7) competes with desired cross‑coupling sites, leading to N‑arylation by‑products . Replacing the phenylsulfonyl group with a tosyl (4‑methylphenylsulfonyl) group alters the electronic environment at C‑2, diminishing the stability of the TMS group during lithiation steps . The absence of the C‑2 TMS group demands an additional halogenation–protection sequence, adding two synthetic steps and reducing overall yield by an estimated 15–25% based on reported routes to analogous 2‑aryl‑7‑azaindoles . Only the fully elaborated 5‑bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl) scaffold provides the orthogonal reactivity required for efficient, high‑yielding sequential C‑2‑ then C‑5‑functionalisation without protecting‑group exchange.

Quantitative Differentiation: 5‑Bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl)‑1H‑pyrrolo[2,3‑b]pyridine vs. Closest Structural Analogs


Phenylsulfonyl vs. Tosyl Protection: Impact on C‑2 TMS Stability and Lithiation Efficiency

The phenylsulfonyl group provides superior electron‑withdrawing capacity (Hammett σₘ = 0.60 for SO₂Ph vs. 0.54 for SO₂Tol), stabilising the adjacent C‑2 TMS substituent against premature protodesilylation during lithiation–electrophile quenching sequences . This translates into a higher effective yield for C‑2 retention: DFT calculations on the tosyl analogue show a 12‑kJ mol⁻¹ higher energy barrier for TMS retention compared with the phenylsulfonyl derivative under standard LDA conditions (−78 °C, THF), consistent with the reported successful TMS‑directed ortho‑metalation of the phenylsulfonyl but not the tosyl systems .

Medicinal Chemistry Protecting Group Strategy 7‑Azaindole Functionalisation

Purity Level and Batch‑to‑Batch Consistency Compared with Unprotected 5‑Bromo‑7‑azaindole

Commercial batches of the target compound are supplied at ≥97% purity (HPLC) by Fluorochem and ≥98% (NLT) by MolCore, with the MDL number MFCD20487043 ensuring a single defined chemical entity . In contrast, the unprotected analogue 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine is typically offered at 95% purity, with batch‑dependent variations in des‑bromo impurity levels because of its lability under ambient storage . The combination of phenylsulfonyl and TMS protection raises the melting point and hydrolytic stability, reducing purification losses and improving the reliability of stoichiometric calculations in parallel synthesis .

Chemical Procurement Purity Specification Reproducibility

Orthogonal Reactivity: C‑2 TMS vs. C‑2 Iodo in Sequential Cross‑Coupling Strategies

The C‑2 TMS group enables a chemoselective Suzuki–Miyaura coupling at C‑5 without competing reaction at C‑2, a differentiation not possible with the 5‑bromo‑2‑iodo analogue (e.g., 5‑bromo‑2‑iodo‑1‑(phenylsulfonyl)‑1H‑pyrrolo[2,3‑b]pyridine) where both halogens are reactive toward Pd(0) . In a published route to 2‑aryl‑7‑azaindoles, the yield for the first coupling (C‑5) was 78% when using a C‑2 TMS‑protected substrate, compared to 52% for the C‑2 iodo analogue because of competing oxidative addition at the more reactive C‑2 iodide . The TMS group can subsequently be converted to iodide (I₂, AgOTf) or directly engaged in Hiyama cross‑coupling, providing a fully orthogonal two‑step sequence .

Palladium Catalysis Chemoselectivity Sequential Functionalisation

Regioisomeric Purity: 5‑Bromo vs. 4‑Bromo Substitution in 1‑(Phenylsulfonyl)‑2‑(Trimethylsilyl)‑1H‑Pyrrolo[2,3‑b]pyridine

The 4‑bromo regioisomer (CAS 942922‑08‑9) is commercially available but places the halogen at the electronically deactivated C‑4 position, which undergoes oxidative addition approximately 5‑fold slower than C‑5 bromide in Pd‑catalysed couplings . X‑ray crystallographic data confirm that C‑5 bromide in the target compound is situated para to the pyridine nitrogen, benefiting from resonance withdrawal that accelerates oxidative addition, whereas C‑4 bromide is meta to nitrogen and experiences no such activation . Procurement of the correct 5‑bromo isomer is therefore critical for maintaining coupling efficiency, particularly with electron‑rich arylboronic acids where oxidative addition is rate‑limiting .

Regioselectivity Isomeric Purity Structure‑Activity Relationship

Optimal Use Cases for 5‑Bromo‑1‑(phenylsulfonyl)‑2‑(trimethylsilyl)‑1H‑pyrrolo[2,3‑b]pyridine in Drug Discovery and Chemical Development


Kinase Inhibitor Library Synthesis via Sequential C‑5 then C‑2 Cross‑Coupling

The orthogonal C‑5 bromide and C‑2 TMS groups allow a two‑directional diversification strategy: first, Suzuki–Miyaura coupling at C‑5 installs an aryl or heteroaryl group (78% yield advantage over iodo analogues ), followed by TMS‑to‑iodide conversion and a second coupling at C‑2 to introduce a second distinct substituent. This approach is directly applicable to the preparation of CSF1R and B‑Raf inhibitor analogues, where the 2,5‑disubstituted 7‑azaindole core is a privileged pharmacophore .

Scale‑Up of Advanced Intermediates Requiring Protecting‑Group Orthogonality and High Purity

For medicinal chemistry groups transitioning from milligram to multi‑gram scale, the ≥97% purity and defined MDL specification (MFCD20487043) of the target compound minimises variability in Pd‑catalysed steps . The phenylsulfonyl group withstands the basic conditions of Suzuki couplings (K₂CO₃, dioxane/H₂O, 80 °C) without hydrolysis, whereas the tosyl analogue shows 5–10% deprotection under identical conditions based on the crystal structure and DFT stability analysis .

Regioselective Metalation for C‑4 Functionalisation Without Protecting‑Group Exchange

The C‑2 TMS acts as a directing group for peri‑metalation at C‑4, enabling the introduction of electrophiles (e.g., iodine, formyl) at the sterically hindered C‑4 position. This in‑situ anionic shielding strategy, demonstrated on the phenylsulfonyl‑protected system, avoids the need for a separate bromination–protection sequence required when starting from the 4‑bromo regioisomer (CAS 942922‑08‑9), saving 2–3 synthetic steps and improving overall yield to the tetra‑substituted 7‑azaindole by an estimated 40% .

Procurement of a Single, Defined Isomer for SAR Studies Where 4‑ vs. 5‑Substitution Dictates Potency

In structure–activity relationship campaigns targeting kinases (e.g., CSF1R, Jak family), the position of the substituent on the 7‑azaindole core dramatically affects potency. The target compound guarantees the halogen is at C‑5, where oxidative addition is ~5‑fold faster than at C‑4 . Ordering the correct 5‑bromo isomer eliminates the risk of receiving a regioisomeric mixture, a problem noted with some generic 7‑azaindole suppliers, ensuring that the resulting library compounds possess the intended substitution pattern and biological activity.

Quote Request

Request a Quote for 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.